molecular formula C18H16N2O2 B2995551 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one CAS No. 344275-72-5

3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one

Cat. No.: B2995551
CAS No.: 344275-72-5
M. Wt: 292.338
InChI Key: HSWYKBXCUZHENK-ZHACJKMWSA-N
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Description

3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one is a complex organic compound that features a benzisoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one typically involves multi-step organic reactions. One common method involves the condensation of a benzisoxazole derivative with a dimethylamino-substituted ketone under basic conditions. The reaction may require catalysts such as acids or bases and may be carried out in solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography could be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic properties. They could be investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one include other benzisoxazole derivatives and dimethylamino-substituted compounds. Examples include:

  • 3-(Dimethylamino)-1-(2,1-benzisoxazol-5-yl)-2-propen-1-one
  • 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-4-yl)-2-propen-1-one

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both the benzisoxazole ring and the dimethylamino group. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(2)11-10-17(21)14-8-9-16-15(12-14)18(22-19-16)13-6-4-3-5-7-13/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWYKBXCUZHENK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324735
Record name (E)-3-(dimethylamino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

344275-72-5
Record name (E)-3-(dimethylamino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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